molecular formula C13H16F3NO2 B1460979 2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate CAS No. 1087789-00-1

2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate

Cat. No. B1460979
CAS RN: 1087789-00-1
M. Wt: 275.27 g/mol
InChI Key: ATNHESAJBLNPDA-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate is a chemical compound with the CAS Number: 1087789-00-1 . It has a molecular weight of 275.27 and its IUPAC name is 2,2,2-trifluoroethyl 4-tert-butylphenylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3NO2/c1-12(2,3)9-4-6-10(7-5-9)17-11(18)19-8-13(14,15)16/h4-7H,8H2,1-3H3,(H,17,18) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Novel Reduction Methods

Research has shown that similar compounds can undergo novel reduction processes. For example, tert-butyl N-(2-bromophenyl)carbamate reacted with ethyl perfluorooctanoate under specific conditions not to yield the expected product but to undergo an abnormal reduction, revealing insights into the reduction mechanisms of perfluoroalkyl ketones with lithium alkoxides (Sokeirik et al., 2006).

Synthetic Methodologies

A study on the α-amination of methyllithium catalyzed by DTBB demonstrated the versatility of carbamates in synthetic organic chemistry, offering pathways to functionalize carbamates under different conditions (Ortiz, Guijarro, & Yus, 1999).

Structural and Molecular Analysis

Investigations into the structure and bonding of N–CF3 bonds in carbamates have provided detailed insights into their molecular configuration, showcasing the unique characteristics of the N-CF3 bond and its implications for molecular design (Brauer, Burger, Pawelke, & Wilke, 1988).

Chemical Synthesis and Deprotection

Research into the synthesis and deprotection of penta-N-protected polyamides has explored the use of carbamates for the selective deprotection of amino-protecting groups, highlighting the compound's utility in complex synthetic procedures (Pak & Hesse, 1998).

Directed Lithiation and Functionalization

Studies have also examined the directed lithiation of carbamates to enable the selective functionalization of molecules, providing valuable methodologies for organic synthesis and the construction of complex molecular architectures (Smith, El‐Hiti, & Alshammari, 2013).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-12(2,3)9-4-6-10(7-5-9)17-11(18)19-8-13(14,15)16/h4-7H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNHESAJBLNPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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